![molecular formula C17H27NO3 B14314191 3-[(Decylamino)methylidene]-6-methyl-2H-pyran-2,4(3H)-dione CAS No. 111876-28-9](/img/structure/B14314191.png)
3-[(Decylamino)methylidene]-6-methyl-2H-pyran-2,4(3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Decylamino)methylidene]-6-methyl-2H-pyran-2,4(3H)-dione: is an organic compound that belongs to the class of pyran derivatives This compound is characterized by the presence of a decylamino group attached to a methylidene bridge, which is further connected to a pyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Decylamino)methylidene]-6-methyl-2H-pyran-2,4(3H)-dione typically involves the condensation of decylamine with a suitable pyran-2,4-dione precursor. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the decylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl groups in the pyran ring, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylidene bridge.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyran derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex pyran derivatives.
Biology: In biological research, the compound is studied for its potential bioactivity, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-[(Decylamino)methylidene]-6-methyl-2H-pyran-2,4(3H)-dione involves its interaction with specific molecular targets. The decylamino group can interact with biological membranes, potentially disrupting their function. Additionally, the compound may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways.
Comparaison Avec Des Composés Similaires
- 3-[(Dimethylamino)methylidene]-6-methyl-2H-pyran-2,4(3H)-dione
- 3-[(Phenylamino)methylidene]-6-methyl-2H-pyran-2,4(3H)-dione
- 3-[(Benzylamino)methylidene]-6-methyl-2H-pyran-2,4(3H)-dione
Uniqueness: The presence of the decylamino group in 3-[(Decylamino)methylidene]-6-methyl-2H-pyran-2,4(3H)-dione imparts unique hydrophobic properties, which can influence its interaction with biological membranes and its solubility in organic solvents. This distinguishes it from other similar compounds with shorter or more polar substituents.
Propriétés
Numéro CAS |
111876-28-9 |
|---|---|
Formule moléculaire |
C17H27NO3 |
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
3-(decyliminomethyl)-4-hydroxy-6-methylpyran-2-one |
InChI |
InChI=1S/C17H27NO3/c1-3-4-5-6-7-8-9-10-11-18-13-15-16(19)12-14(2)21-17(15)20/h12-13,19H,3-11H2,1-2H3 |
Clé InChI |
NGAOMWLFKHUDRA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCN=CC1=C(C=C(OC1=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


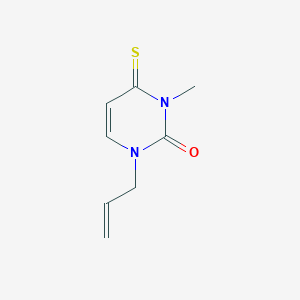


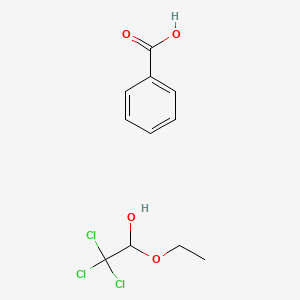
![3,5-Dichloro-2-fluoro-4-[3-(trifluoromethyl)phenoxy]aniline](/img/structure/B14314135.png)
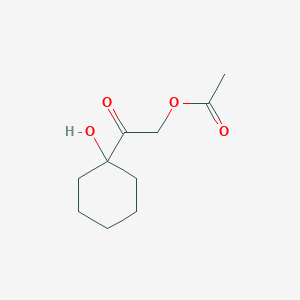

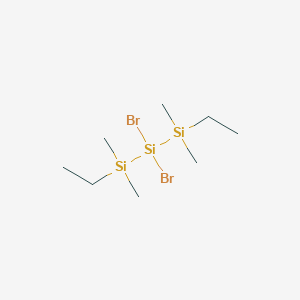
![4-{1-[1-(4-Methoxy-3-methyl-4-oxobutyl)-1,4a,5-trimethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-2-yl]ethoxy}-4-oxobutanoate](/img/structure/B14314149.png)
![2,6-Bis[(2-azidophenyl)methylidene]-4-tert-butylcyclohexan-1-one](/img/structure/B14314150.png)

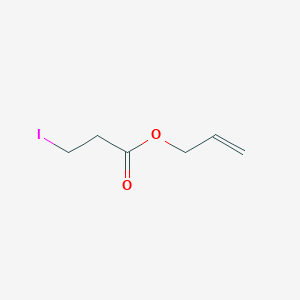
![9-(1H-Cyclopropa[b]naphthalen-1-ylidene)-9H-fluorene](/img/structure/B14314179.png)
![2a,8b-Dihydrocyclobuta[a]naphthalene-6-carbonitrile](/img/structure/B14314181.png)
